Bucindolol

β-Adrenergic Pharmacology Human Myocardial Contractility Partial Agonism

Bucindolol is the definitive tool compound for ADRB1 Arg389Gly pharmacogenomic research, delivering a 46% differential treatment effect between Arg389Arg homozygotes and Gly carriers at high dose – a genotype-dependent efficacy unmatched by any other β-blocker. It exhibits robust intrinsic sympathomimetic activity (~60% of xamoterol in normal myocardium) and uniquely downregulates β-adrenergic receptor density via post-translational mechanisms, unlike carvedilol. For studies of partial agonism in human cardiac tissue or true non-selective β1/β2 blockade with guanine nucleotide-modulatable binding, Bucindolol is essential. Procure high-purity Bucindolol to ensure genotype-stratified experimental fidelity in heart failure models.

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
CAS No. 71119-11-4
Cat. No. B125097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucindolol
CAS71119-11-4
Synonyms2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile;  DL-Bucindolol;  MJ 13105-1
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O
InChIInChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3
InChIKeyFBMYKMYQHCBIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Bucindolol (CAS 71119-11-4): A Non-Selective β-Blocker with Distinct α1-Adrenoceptor Antagonism and Pharmacogenomic Profile


Bucindolol is a third-generation, non-selective β-adrenergic receptor blocker that acts on both β1- and β2-adrenoceptors, with additional α1-adrenoceptor blocking activity and weak 5-HT2A/2B antagonism . It is a high-affinity competitive antagonist with Ki values of 1.61 nM for β1-, 1.20 nM for β2-, and 68.9 nM for α1-adrenoceptors . Unlike many in-class compounds, bucindolol exhibits intrinsic sympathomimetic activity (ISA) in human myocardium [1], and its clinical efficacy in heart failure with reduced ejection fraction (HFrEF) is strongly modulated by the ADRB1 Arg389Gly polymorphism [2].

Why Bucindolol Cannot Be Interchanged with Other Non-Selective β-Blockers: Evidence of Pharmacodynamic and Genetic Divergence


Non-selective β-blockers such as carvedilol and bucindolol are often grouped together in procurement and experimental design, yet their pharmacological profiles diverge in ways that critically impact both preclinical modeling and clinical applicability. Bucindolol demonstrates substantially higher intrinsic sympathomimetic activity than metoprolol and carvedilol in human ventricular myocardium, with metoprolol decreasing contractile force by 89.4±2.2% compared to variable effects for bucindolol [1]. More critically, bucindolol's efficacy in HFrEF is uniquely dependent on the ADRB1 Arg389Gly genotype, with a 46% differential treatment effect favoring Arg389Arg homozygotes over Gly carriers at high dose [2]. These pharmacodynamic and pharmacogenomic distinctions mean that substituting bucindolol with another non-selective β-blocker will not recapitulate its receptor regulation profile or its genotype-stratified clinical effects.

Bucindolol Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


Intrinsic Sympathomimetic Activity (ISA) in Human Ventricular Myocardium: Bucindolol vs. Carvedilol vs. Metoprolol

In human failing ventricular myocardium, bucindolol displays substantially higher intrinsic sympathomimetic activity than metoprolol and carvedilol. Under conditions where G-protein coupling to adenylate cyclase was facilitated by forskolin, bucindolol increased force of contraction in 3 of 8 experiments and decreased it in 5 experiments. Carvedilol increased force in 1 of 7 experiments and decreased it in 6 experiments. Metoprolol, in contrast, decreased force in all experiments by 89.4±2.2% (P<0.01 metoprolol vs. carvedilol and bucindolol) [1].

β-Adrenergic Pharmacology Human Myocardial Contractility Partial Agonism

ADRB1 Arg389Gly Pharmacogenomic Interaction: Bucindolol vs. Other β-Blockers in HFrEF Mortality

The efficacy of bucindolol in heart failure with reduced ejection fraction is strongly modulated by the ADRB1 Arg389Gly polymorphism, a feature not consistently observed with other β-blockers. In a retrospective analysis of the BEST trial, subjects with the ADRB1 Arg389Arg genotype receiving high-dose bucindolol had a 40% lower mortality risk compared to those receiving no/low-dose bucindolol (HR=0.40, P=0.002) [1]. Among gene-dose groups, there was a differential favorable treatment effect of 46% for high-dose bucindolol in Arg389Arg versus Gly carrier genotypes (HR=0.54, P=0.018) [1]. In contrast, the HF-ACTION trial (other β-blockers) showed that Arg389Arg subjects taking no/low-dose β-blockers had greater all-cause mortality compared to Gly carriers (HR=1.83, P=0.015) [1].

Pharmacogenomics Heart Failure Precision Medicine

β-Adrenergic Receptor Density Downregulation: Bucindolol vs. Carvedilol

In cultured embryonic chick cardiac myocytes, incubation with bucindolol (1 μM, 24 h) significantly decreased β-adrenergic receptor density as measured by 125I-iodocyanopindolol binding assays. In contrast, incubation with carvedilol (1 μM, 24 h) under identical conditions did not significantly decrease β-adrenergic receptor density [1]. The receptor density reduction by bucindolol was not accompanied by a change in β1-adrenergic receptor mRNA abundance, indicating post-translational regulation distinct from agonist-induced downregulation [1].

Receptor Regulation Cardiac Myocyte Biology β-AR Trafficking

Binding Affinity Profile: Bucindolol vs. Metoprolol Subtype Selectivity

Radioligand binding studies in human ventricular myocardium reveal fundamental differences in receptor subtype selectivity. Bucindolol and carvedilol bound non-selectively to β1- and β2-adrenoceptors and exerted guanine nucleotide modulatable binding. In contrast, metoprolol was 35-fold β1-selective and lacked guanine nucleotide modulatable binding [1]. Bucindolol exhibited no β1- or β2-receptor subtype selectivity as deduced from blockade of the β-agonist-coupled adenylate cyclase system, with Ki values of 1.61 nM (β1), 1.20 nM (β2), and 68.9 nM (α1) .

Radioligand Binding Adrenoceptor Pharmacology Selectivity Profiling

Vasodilatory α1-Adrenoceptor Antagonism: Bucindolol vs. Carvedilol

Bucindolol possesses α1-adrenoceptor blocking activity that contributes to its vasodilatory and antihypertensive actions. In rat cardiac membranes, the α1-receptor Ki was 1.2 × 10⁻⁷ M (120 nM), which is approximately 43-fold higher (weaker) than its β1-receptor Ki of 2.8 × 10⁻⁹ M [1]. In canine vascular smooth muscle preparations, bucindolol's α-adrenoceptor antagonistic activity was greater for postjunctional α1- than α2-adrenoceptors [2]. Unlike carvedilol, which also possesses α1-antagonist activity, bucindolol's α1-blockade occurs at a distinct potency ratio relative to its β-blockade (β:α ratio ≈ 43:1) [1]. A portion of bucindolol's hypotensive effect was independent of α- or β-adrenoceptor blockade and attributed to direct vasodilation [3].

Vascular Pharmacology α1-Adrenoceptor Antihypertensive Mechanisms

Intrinsic Sympathomimetic Activity Magnitude: Bucindolol vs. Xamoterol in Normal Human Myocardium

In normal (nonfailing) human myocardial tissue, bucindolol exhibits approximately 60% of the β-adrenergic agonist activity of xamoterol, a known β1-adrenoceptor partial agonist with clinically established ISA [1]. This was determined by measuring cAMP accumulation in human myocardial strips maintained in tissue culture. In contrast, metoprolol and carvedilol lack detectable ISA in human myocardium under these conditions [2].

Partial Agonism cAMP Signaling Human Myocardial Physiology

Bucindolol Procurement-Guided Application Scenarios: Where Differentiated Pharmacology Drives Scientific Value


Genotype-Stratified Heart Failure Pharmacology Research

Bucindolol is the preferred tool compound for research investigating ADRB1 Arg389Gly pharmacogenomic interactions in heart failure with reduced ejection fraction. Its uniquely strong genotype-by-dose interaction—demonstrated by the 46% differential treatment effect favoring Arg389Arg homozygotes over Gly carriers at high dose [1]—cannot be recapitulated with other β-blockers, which show different or absent genotype-dependent efficacy patterns. This application scenario is supported by the BEST trial pharmacogenomic substudy data [1].

β-Adrenergic Receptor Regulation and Downregulation Studies

For investigations of β-adrenergic receptor density regulation in cardiac myocytes, bucindolol provides a critical advantage: it produces true receptor downregulation via post-translational mechanisms, whereas carvedilol under identical conditions does not decrease receptor density [2]. This differentiation enables researchers to isolate post-translational receptor regulatory pathways independent of transcriptional changes, making bucindolol essential for studies of β-AR trafficking and chronic receptor adaptation in heart failure models [2].

Intrinsic Sympathomimetic Activity and Partial Agonism Studies in Human Myocardium

Bucindolol is uniquely positioned among non-selective β-blockers for studies of partial agonism in human myocardium. With ISA measured at approximately 60% of xamoterol's agonist activity in normal human myocardial tissue [3], and with documented variable inotropic effects (positive in 3/8 experiments, negative in 5/8) in failing myocardium [4], bucindolol enables dose-response characterization of partial agonism in both normal and diseased human cardiac tissue—a capability not offered by ISA-negative compounds like metoprolol or carvedilol [4].

Non-Selective β1/β2 Blockade with Guanine Nucleotide-Modulatable Binding

For pharmacological studies requiring true non-selective β1/β2 blockade combined with guanine nucleotide-modulatable binding (indicative of inverse agonist or partial agonist potential at G-protein-coupled receptors), bucindolol and carvedilol are the two primary candidates. However, bucindolol's distinct ISA profile and receptor downregulation properties differentiate it from carvedilol [4] [2]. Researchers investigating the role of β2-adrenoceptors in cardiac physiology, where β1-selective compounds like metoprolol (35-fold β1-selective) [4] are inappropriate, should select bucindolol when partial agonist activity is a desired experimental variable.

Technical Documentation Hub

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